2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid 2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 112159-16-7
VCID: VC8048605
InChI: InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15)
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O
Molecular Formula: C11H19NO6
Molecular Weight: 261.27 g/mol

2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid

CAS No.: 112159-16-7

Cat. No.: VC8048605

Molecular Formula: C11H19NO6

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid - 112159-16-7

Specification

CAS No. 112159-16-7
Molecular Formula C11H19NO6
Molecular Weight 261.27 g/mol
IUPAC Name 5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Standard InChI InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15)
Standard InChI Key OHYMUFVCRVPMEY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for this compound is 5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid . It is alternatively designated as Boc-DL-Glu(OMe)(OMe)-OH, reflecting its racemic configuration . Enantiomerically pure forms include:

  • (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid (CAS: 45214-91-3)

  • (R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid (CAS: 76379-01-6)

Synonymous identifiers span MFCD03940182, SCHEMBL2323692, and AKOS027255911, among others .

Structural Representation

The SMILES notation CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O encapsulates its structure , featuring:

  • A tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) linked via a carbonate ester.

  • A glutamic acid backbone with a methoxy-protected γ-carboxylate.

The InChIKey OHYMUFVCRVPMEY-UHFFFAOYSA-N ensures unique chemical database indexing .

Molecular and Physicochemical Properties

Molecular Characteristics

PropertyValueSource
Molecular FormulaC11H19NO6\text{C}_{11}\text{H}_{19}\text{NO}_{6}PubChem
Molecular Weight261.27 g/molPubChem
XLogP30.7PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors6PubChem
Rotatable Bonds8PubChem
Exact Mass261.12123733 DaPubChem

The compound’s logP value (0.7) indicates moderate lipophilicity, balancing solubility in organic and aqueous phases . Eight rotatable bonds confer flexibility, critical for conformational adaptability in peptide chains .

Spectroscopic Data

While explicit spectral data (NMR, IR) are absent in available sources, the Boc group’s characteristic C=O stretch near 1680–1750 cm⁻¹ and the ester’s C–O–C asymmetric stretch at 1250 cm⁻¹ are anticipated .

Synthesis and Manufacturing

Synthetic Routes

A patent (CN106336371A) outlines a method for synthesizing Boc-L-Pyroglutamic acid methyl ester, a structurally analogous compound . Key steps include:

  • Coupling: Use of DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxyl groups.

  • Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate.

  • Esterification: Methanol-mediated esterification of the γ-carboxylate .

For 2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, a similar pathway is plausible, substituting glutamic acid for pyroglutamic acid.

Purification and Yield

Chromatographic techniques (e.g., silica gel column) and recrystallization from ethanol/water mixtures are standard . Reported yields for analogous syntheses exceed 70% .

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc group’s stability under basic conditions and labile nature in acidic media (e.g., trifluoroacetic acid) makes it ideal for orthogonal protection strategies . The methoxy ester further prevents undesired side reactions at the γ-carboxylate during amide bond formation .

Case Study: Glutamic Acid Incorporation

In SPPS, this derivative enables controlled incorporation of glutamic acid into peptides. For example, Boc-Glu(OMe)-OH is coupled to resin-bound peptides using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as an activating agent . Subsequent deprotection with HCl/dioxane reveals the free amino group for chain elongation .

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